molecular formula C16H13ClN2O5 B5547435 ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate

ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate

Cat. No.: B5547435
M. Wt: 348.74 g/mol
InChI Key: LMMQCPDIOMQXNL-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C16H13ClN2O5. It is a derivative of benzoic acid and is characterized by the presence of a nitro group, a chloro group, and an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The chlorination of the nitrobenzene derivative is carried out using chlorine gas or a chlorinating agent such as thionyl chloride.

    Esterification: The esterification process involves reacting the chloronitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

    Amidation: The final step involves the reaction of the ethyl ester with an amine to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide ions or amines.

    Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

    Reduction: Formation of ethyl 2-[(2-chloro-4-aminobenzoyl)amino]benzoate.

    Substitution: Formation of ethyl 2-[(2-hydroxy-4-nitrobenzoyl)amino]benzoate or ethyl 2-[(2-amino-4-nitrobenzoyl)amino]benzoate.

    Hydrolysis: Formation of 2-[(2-chloro-4-nitrobenzoyl)amino]benzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, potentially modifying the activity of enzymes or receptors. The ester functional group can be hydrolyzed, releasing the active carboxylic acid derivative that may exert its effects through specific pathways.

Comparison with Similar Compounds

Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 2-[(2-chloro-4-aminobenzoyl)amino]benzoate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    Ethyl 2-[(2-hydroxy-4-nitrobenzoyl)amino]benzoate:

    2-[(2-chloro-4-nitrobenzoyl)amino]benzoic acid: The carboxylic acid derivative, which may have different solubility and reactivity compared to the ester form.

Properties

IUPAC Name

ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c1-2-24-16(21)12-5-3-4-6-14(12)18-15(20)11-8-7-10(19(22)23)9-13(11)17/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMQCPDIOMQXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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